2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a chemical compound with the molecular formula C15H10Cl2N2O3S. It is a derivative of benzoic acid, which is a common constituent in a variety of essential plant metabolites. This compound contains several functional groups, including an amino group, a carbonothioyl group, and a carboxylic acid group, which influence its reactivity and interactions with other molecules.
Preparation Methods
The synthesis of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves several steps. One common method includes the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid in the presence of a base to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .
Comparison with Similar Compounds
2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:
4-chloro-3-[(2,4-dichlorobenzoyl)carbamothioylamino]benzoic acid: This compound has a similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid: Another closely related compound with different chlorine substitution, affecting its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
CAS No. |
530155-88-5 |
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Molecular Formula |
C15H10Cl2N2O3S |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
2-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N2O3S/c16-10-6-3-5-9(12(10)17)13(20)19-15(23)18-11-7-2-1-4-8(11)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23) |
InChI Key |
FBCNEUWZHOXREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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